molecular formula C16H14Cl2N2O3 B2419077 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 474355-49-2

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2419077
CAS No.: 474355-49-2
M. Wt: 353.2
InChI Key: FYEYGELPWCKVJG-UHFFFAOYSA-N
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Description

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the 4-chlorophenyl ethylamine and 6-chloropyridine-3-carboxylic acid. These intermediates are then coupled through a carbamoylation reaction to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar aromatic structure.

    4-Iodobenzoic acid: A compound with a similar carboxylate group.

Uniqueness

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-13-4-1-11(2-5-13)7-8-19-15(21)10-23-16(22)12-3-6-14(18)20-9-12/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEYGELPWCKVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324260
Record name [2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

474355-49-2
Record name [2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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